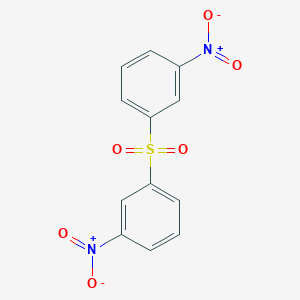

Bis(3-nitrophenyl)sulfone

描述

Contextualization within Advanced Sulfone Chemistry

The sulfone group (–SO₂–) is a critical functional group in modern chemistry, imparting high thermal stability, oxidative resistance, and rigidity to the molecular structures it inhabits. Diaryl sulfones, in particular, are fundamental building blocks for high-performance aromatic polymers like poly(ether sulfone)s (PES) and poly(ether ether sulfone)s (PEES). These materials are prized for their ability to maintain mechanical properties at elevated temperatures and in harsh chemical environments.

Bis(3-nitrophenyl)sulfone distinguishes itself within this class through the presence of two nitro (–NO₂) groups in the meta-positions of the phenyl rings. These electron-withdrawing groups serve two primary purposes. First, they activate the aromatic rings, making the compound a suitable monomer for nucleophilic aromatic substitution (SNAr) polymerization reactions. researchgate.net This is a key process for creating poly(arylene ether)s. Second, the nitro groups themselves are versatile functional handles that can be chemically transformed, most notably through reduction to amino (–NH₂) groups. This dual functionality makes this compound not just a structural component but a reactive intermediate for creating more complex and functionalized materials.

Historical Trajectories and Key Milestones in Nitrophenyl Sulfone Research

The study of sulfones dates back to the 19th century, but the development of nitrophenyl sulfones as key industrial and research chemicals gained momentum in the mid-20th century with the burgeoning field of polymer science. Early research focused on the synthesis of robust monomers capable of withstanding demanding polymerization conditions and yielding thermally stable polymers. A significant milestone was the development of reliable nitration methods for diphenyl sulfone and its derivatives, allowing for the controlled introduction of nitro groups onto the aromatic rings.

Research in the 1960s and 1970s began to explore the synthesis of various derivatives, including those with amino and other substituted groups, for potential applications in medicinal chemistry and dyes. acs.org A pivotal development in the synthetic utility of nitrophenyl sulfones was the advent of phase-transfer catalysis (PTC) in the 1980s, which facilitated nucleophilic displacement reactions with greater efficiency and under milder conditions. tandfonline.com This enabled the synthesis of a wider array of polyethers and other derivatives. More recent milestones include detailed crystallographic studies that provide a deeper understanding of the molecule's three-dimensional structure and its influence on reactivity. iucr.orgpsu.edu

Evolution of Research Paradigms and Themes Pertaining to this compound

The research focus on this compound has evolved significantly over time.

Initial Synthesis and Characterization: Early work centered on establishing viable synthetic routes and characterizing the fundamental properties of the compound. A commonly cited method for its preparation was reported by Amer et al. in 1989. psu.eduiucr.org

Monomer for High-Performance Polymers: The paradigm then shifted to leveraging the compound's structure for materials science. Researchers recognized its potential as a monomer for producing poly(ether sulfone)s. Studies demonstrated its use in polycondensation reactions with bisphenols, often employing phase-transfer catalysis to create new aromatic polymers with desirable thermal properties. researchgate.net

Intermediate for Functional Amines: A dominant and ongoing research theme is its use as a precursor to 3,3'-diaminodiphenyl sulfone. psu.eduiucr.org The reduction of the nitro groups is a critical transformation that yields a diamine monomer used in the synthesis of specialized polyimides and other high-performance polymers.

Advanced Materials and Functional Molecules: Contemporary research explores the compound's broader potential as a versatile building block. This includes its incorporation into novel materials for applications in dyes and agrochemicals. ontosight.ai Furthermore, derivatives are being investigated for their unique chemical properties and potential use in creating complex organic molecules. ontosight.ai

Significance and Research Rationale for Contemporary this compound Studies

The continued scientific interest in this compound is driven by its strategic importance as a chemical intermediate. The primary rationale for its study is its role as a key starting material for 3,3'-diaminodiphenyl sulfone, a monomer that is not readily accessible through other synthetic pathways. This diamine is crucial for producing polymers with specific architectures and properties that are sought after in the aerospace, electronics, and automotive industries.

Modern research focuses on optimizing its synthesis and subsequent transformations. For instance, advanced methods like using microreactors for sulfonation are being explored to achieve better control and efficiency. Moreover, the reactivity of the nitro groups in nucleophilic aromatic substitution reactions remains a fertile area of investigation for creating novel polyether structures and other functional materials. researchgate.netresearchgate.net The detailed structural data available from X-ray crystallography allows for a rational design of new polymers and molecules, as the precise geometry of the sulfone linkage influences the properties of the resulting materials. iucr.orgiucr.org

Research Data and Compound Properties

Detailed analysis has provided a clear understanding of the physicochemical properties of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈N₂O₆S |

| Molecular Weight | 308.27 g/mol ontosight.aiiucr.org |

| Appearance | Solid |

| Melting Point | 252–255°C |

| Boiling Point | 435°C ontosight.ai |

| Density | 1.583 Mg m⁻³ psu.edu |

| Common Synonyms | 3,3'-Dinitrodiphenyl sulfone, 3,3'-Sulfonylbis(nitrobenzene) ontosight.ai |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic iucr.org |

| Space Group | Pmn2₁ iucr.org |

| Unit Cell Dimensions | a = 20.260 Å, b = 5.9380 Å, c = 5.3770 Å iucr.org |

| Unit Cell Volume | 646.9 ų iucr.org |

| Molecules per Unit Cell (Z) | 2 iucr.org |

| Dihedral Angle (between benzene (B151609) rings) | 40.10° iucr.orgpsu.edu |

| Key Structural Feature | Intramolecular C–H···O hydrogen bond forms a stable five-membered ring. iucr.orgpsu.edu |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,3'-Dinitrodiphenyl sulfone |

| 3,3'-Diaminodiphenyl sulfone |

| Poly(ether sulfone)s (PES) |

| Poly(ether ether sulfone)s (PEES) |

| Bisphenols |

| Polyimides |

Structure

2D Structure

属性

IUPAC Name |

1-nitro-3-(3-nitrophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O6S/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAXCFAQCKRJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061634 | |

| Record name | Benzene, 1,1'-sulfonylbis[3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24791860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1228-53-1 | |

| Record name | 1,1′-Sulfonylbis[3-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-sulfonylbis(3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001228531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-nitrophenyl)sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfonylbis[3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-sulfonylbis[3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3-nitrophenyl) sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for Bis 3 Nitrophenyl Sulfone

Diverse Synthetic Routes to Bis(3-nitrophenyl)sulfone

The synthesis of this compound can be achieved through several chemical reactions, primarily involving electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation processes. Each of these methods offers distinct advantages and is chosen based on the desired purity, yield, and available starting materials.

Electrophilic Aromatic Sulfonylation Approaches

Electrophilic aromatic sulfonylation is a fundamental method for creating aryl sulfones. In this approach, an aromatic ring attacks a strong electrophile, leading to the substitution of a hydrogen atom with a sulfonyl group.

One common method involves the direct sulfonation of nitrobenzene (B124822). This reaction typically employs a potent sulfonating agent like sulfur trioxide (SO₃) in the presence of a strong acid, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comnih.gov The reaction proceeds through the formation of a highly electrophilic species, HSO₃⁺, which is then attacked by the electron-rich aromatic ring of nitrobenzene. masterorganicchemistry.com The nitro group, being a meta-director, guides the incoming sulfonyl group to the 3-position on the benzene (B151609) ring.

A more advanced technique utilizes a microreactor for the sulfonation of nitrobenzene derivatives with sulfur trioxide. This method offers precise control over reaction parameters such as temperature and residence time, leading to enhanced heat and mass transfer. Optimized conditions in a microreactor, such as a temperature range of 40–60°C and a residence time of less than two seconds, can significantly improve the reaction rate and minimize the formation of byproducts. This approach can also be performed in a solvent-free environment, which simplifies the purification process.

Another electrophilic aromatic substitution pathway is the nitration of diphenyl sulfone. In this method, diphenyl sulfone is treated with a nitrating mixture, typically nitric acid and sulfuric acid, at controlled temperatures (e.g., 0–5°C). The sulfonyl group is a meta-director, leading to the formation of the desired this compound. Careful control of the reaction temperature and stoichiometry is crucial to prevent the formation of other isomers and dinitro derivatives. Reported yields for this method are in the range of 60–75% under optimized conditions.

Nucleophilic Aromatic Substitution Strategies in Sulfone Formation

Nucleophilic aromatic substitution (SNAᵣ) provides an alternative route to this compound, particularly when starting with precursors that have leaving groups susceptible to nucleophilic attack.

One such strategy involves the reaction of a compound with a suitable leaving group, such as a halogen, with a nucleophile. For instance, the synthesis of bis(4-aryloxy-3-nitrophenyl) sulfones has been achieved through a phase-transfer catalyzed nucleophilic displacement reaction between phenoxides and bis(4-chloro-3-nitrophenyl) sulfone. tandfonline.com Although this specific example produces a different derivative, the underlying principle of nucleophilic substitution on a nitrated diphenyl sulfone core is relevant. The nitro groups on the aromatic rings activate the molecule towards nucleophilic attack. smolecule.comresearchgate.net

In a related approach, bis(4-chloro-3-nitrophenyl) sulfone can be synthesized by treating 4,4'-dichlorodiphenyl sulfoxide (B87167) with a mixture of nitric and sulfuric acids. google.com This nitration is followed by the potential for nucleophilic substitution reactions where the chloro groups can be displaced.

Oxidative Coupling Reactions in Sulfone Synthesis

Oxidative coupling reactions represent a more modern approach to forming the C-S bonds necessary for sulfone synthesis. These methods often involve the use of a metal catalyst and an oxidant.

While direct oxidative coupling to form this compound is not extensively documented, related syntheses of diaryl sulfones highlight the potential of this methodology. For example, copper-catalyzed aerobic oxidative C-S bond coupling has been used to synthesize (E)-vinyl sulfones from thiophenols and aryl-substituted alkenes, using air as a green oxidant. acs.orgresearchgate.net Another method describes the synthesis of diaryl sulfones through the oxidative coupling of catechols and in-situ generated o-benzoquinones. tandfonline.com

A common and direct route to sulfones is the oxidation of the corresponding sulfide (B99878). jchemrev.com Therefore, bis(3-nitrophenyl)sulfide can be oxidized to this compound. A variety of oxidizing agents can be employed for this transformation. jchemrev.com

Metal-Catalyzed Cross-Coupling Methodologies for Sulfone Synthesis

Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of diaryl sulfones, offering high efficiency and functional group tolerance. nanomaterchem.comresearchgate.net These methods typically involve the coupling of an aryl halide or a related electrophile with a sulfur-containing nucleophile in the presence of a metal catalyst, most commonly palladium or copper. nanomaterchem.com

One prominent strategy is the coupling of sodium sulfinates with aryl halides. nanomaterchem.com While this has been a widely used approach, it can have drawbacks such as the need for high temperatures and undesirable solvents. nanomaterchem.com A more recent development involves a three-component palladium-catalyzed coupling of an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). nih.gov This method allows for the convergent synthesis of a wide range of sulfones under milder conditions. nih.gov

Ruthenium-catalyzed reactions have also been explored. For instance, the desulfonylative cross-coupling of bis(styryl)sulfones can be achieved by heating in the presence of a ruthenium catalyst. rsc.org Furthermore, palladium-catalyzed intramolecular oxidative arylations have been developed to synthesize fused biaryl sulfones. acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. These approaches focus on using less hazardous reagents, renewable feedstocks, and more efficient reaction conditions.

In the context of this compound synthesis, the use of microreactors for sulfonation represents a green approach by minimizing solvent use and improving energy efficiency. The use of air as a green oxidant in copper-catalyzed oxidative coupling reactions is another example of a more environmentally friendly method. acs.orgresearchgate.net

The development of water-based or solvent-free reaction conditions is a key goal in green chemistry. researchgate.net For instance, the synthesis of bis(indolyl)methane derivatives has been achieved using electrochemical methods in deep eutectic solvents, which are considered greener alternatives to traditional organic solvents. nih.gov While not directly applied to this compound, these innovative green methodologies offer promising future directions for its synthesis.

Reaction Kinetics and Thermodynamics in this compound Formation

Understanding the reaction kinetics and thermodynamics is crucial for optimizing the synthesis of this compound. These factors influence the reaction rate, yield, and the distribution of products.

The kinetics of electrophilic aromatic sulfonation have been studied in detail. The reaction is generally considered to be a two-step process involving the formation of an arenium ion intermediate. nih.gov The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step. nih.gov However, studies on the sulfonation of benzene with sulfur trioxide have suggested alternative, concerted pathways involving two SO₃ molecules, which can have lower energy barriers. nih.gov The reaction order can vary depending on the solvent, being first order in SO₃ in non-complexing solvents. nih.gov

In the nitration of diphenyl sulfone, temperature control is a critical kinetic factor. Higher temperatures can lead to an increased rate of reaction but may also promote the formation of unwanted side products.

Table 1: Comparison of Synthetic Routes for Diaryl Sulfones

| Synthetic Route | Key Features | Typical Reagents | Advantages | Disadvantages |

| Electrophilic Aromatic Sulfonylation | Substitution of H with SO₂R group | SO₃, H₂SO₄, Nitrating agents | Well-established, direct | Can produce isomers, harsh conditions |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group | Aryl halides, phenoxides | Good for specific isomers | Requires activated substrates |

| Oxidative Coupling | C-S bond formation via oxidation | Thiophenols, oxidizing agents | Can be greener, milder conditions | May require specific catalysts |

| Metal-Catalyzed Cross-Coupling | Pd or Cu catalyzed C-S bond formation | Aryl halides, sulfinates, DABSO | High efficiency, functional group tolerance | Catalyst cost, potential for side reactions |

Mechanistic Elucidation of this compound Synthetic Transformations

The primary method for synthesizing this compound involves the electrophilic nitration of diphenyl sulfone or its derivatives. The reaction mechanism is a classic example of electrophilic aromatic substitution.

A common approach is the direct nitration of diphenyl sulfone using a nitrating mixture, typically consisting of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the aromatic rings of the diphenyl sulfone. The sulfonyl group (-SO₂-) is a meta-directing deactivator. Therefore, the incoming nitro groups are directed to the meta positions (position 3) on both phenyl rings, resulting in the formation of this compound.

Another synthetic route involves the oxidation of bis(3-nitrophenyl) sulfide. This transformation can be achieved using various oxidizing agents. The sulfide is first oxidized to the corresponding sulfoxide, which is then further oxidized to the sulfone.

Furthermore, the synthesis of related compounds, such as bis(4-chloro-3-nitrophenyl) sulfone, has been achieved through the nitration of 4,4'-dichlorodiphenyl sulfoxide with a mixture of nitric and sulfuric acids. google.com This process involves heating the reaction mixture, followed by isolation of the product. google.com Similarly, bis(4-aryloxy-3-nitrophenyl) sulfones have been synthesized via a phase-transfer catalyzed nucleophilic displacement reaction. tandfonline.com

Optimization Strategies for this compound Yield and Selectivity

Optimizing the yield and selectivity of this compound synthesis is crucial for its industrial application. Several factors can be manipulated to achieve this.

Reaction Conditions:

Temperature: Careful control of the reaction temperature is essential. In the sulfonation of nitrobenzene derivatives using sulfur trioxide in a microreactor, the temperature is optimized between 40–60°C to balance the reaction rate and the formation of byproducts. For the nitration of 4,4'-dichlorodiphenyl sulfoxide, the temperature is initially maintained at 40-50°C and then raised to 100-110°C. google.com

Stoichiometry: The molar ratio of the reactants significantly impacts the reaction outcome. For instance, in the synthesis of bis(4-chloro-3-nitrophenyl) sulfone, specific amounts of 4,4'-dichlorodiphenylsulfone, 1,2-dichloroethane, nitric acid, and sulfuric acid are used to achieve a high yield and purity. chemicalbook.com

Catalyst: The choice and concentration of the catalyst are critical. In phase-transfer catalyzed reactions for synthesizing bis(4-aryloxy-3-nitrophenyl) sulfones, catalysts like benzyltributylammonium chloride (BTBAC) and hexadecyltributylphosphonium bromide (HTBPB) are employed. aijcrnet.comresearchgate.net The use of ultrasonic irradiation in the presence of a phase-transfer catalyst has been shown to improve the yield and reduce the reaction time. aijcrnet.comresearchgate.net

Solvent Effects: The choice of solvent can influence the reaction rate and product distribution. For the oxidation of sulfides to sulfones, solvents like ethyl acetate (B1210297) and acetonitrile (B52724) have been studied, with acetonitrile proving to be the optimal solvent under certain conditions. mdpi.com In the synthesis of polyethersulfones from bis(m-nitrophenyl) sulfone, various organic solvents such as dichloromethane, nitrobenzene, and dimethyl sulfoxide have been utilized. aijcrnet.comresearchgate.net

Process Simplification: An improved process for preparing bis(4-chloro-3-nitrophenyl) sulfone involves nitration with a specific mixture of nitric and sulfuric acids at 95-100°C, followed by filtration at a controlled temperature. google.com This method simplifies the process and increases the target product's yield to 96%. google.com

Stereochemical Control and Regioselectivity in this compound Synthesis

Regioselectivity: The synthesis of this compound is inherently regioselective due to the directing effect of the sulfonyl group. As a meta-directing group, it guides the incoming nitro groups to the meta positions of the phenyl rings. This ensures the formation of the 3,3'-dinitro isomer as the major product.

While the primary focus is on the 3,3'-isomer, the formation of other isomers, such as the 4,4'-dinitro derivative, can occur. For example, bis(4-nitrophenyl) sulfone can be synthesized by the oxidation of the corresponding sulfide using sodium chlorite (B76162) and hydrochloric acid. mdpi.com The regioselectivity of sulfonylation reactions can also be controlled using specific catalysts. For instance, gold-catalyzed sulfonylation of aryl iodides provides a method for synthesizing functionalized aryl sulfones with good regioselectivity. acs.org

Stereochemistry: The molecular structure of this compound has been elucidated by X-ray crystallography. The molecule possesses a mirror plane passing through the SO₂ group. iucr.orgpsu.edu The dihedral angle between the two benzene rings has been reported as 40.10 (13)° iucr.orgnih.gov and 139.90 (13)°. iucr.orgpsu.edu The crystal structure reveals an intramolecular C-H···O hydrogen bond, which results in the formation of a five-membered ring with an envelope conformation. iucr.orgpsu.edu

While the synthesis of this compound itself does not typically involve the creation of chiral centers, the principles of stereochemical control are crucial in the synthesis of more complex molecules derived from it. For example, the Julia-Kocienski olefination, which can utilize 4-nitrophenyl sulfones, is a powerful method for the stereoselective synthesis of alkenes. sci-hub.se

Advanced Structural Elucidation and Conformational Analysis of Bis 3 Nitrophenyl Sulfone

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

Single-crystal X-ray diffraction has been the cornerstone in unequivocally determining the three-dimensional arrangement of atoms in Bis(3-nitrophenyl)sulfone in the solid state. These studies have revealed a non-planar, bent conformation for the molecule.

Crystallographic data indicate that this compound crystallizes in the orthorhombic system with the space group Pmn2₁ researchgate.netugr.eschemball.com. The asymmetric unit contains one-half of the molecule, with a crystallographic mirror plane passing through the sulfur atom of the sulfonyl group researchgate.netugr.eschemball.com.

A key feature of the molecular structure is the spatial orientation of the two 3-nitrophenyl rings relative to each other. The dihedral angle between the planes of the two benzene (B151609) rings has been reported to be approximately 40.10° researchgate.netugr.eschemball.com. This twisted conformation is a result of the steric and electronic effects of the sulfonyl group and the nitro substituents.

Furthermore, the solid-state structure is stabilized by an intramolecular C-H···O hydrogen bond. This interaction occurs between a hydrogen atom on one of the phenyl rings and an oxygen atom of the sulfonyl group, leading to the formation of a five-membered ring. researchgate.netugr.eschemball.com. This intramolecular hydrogen bond plays a crucial role in locking the molecule into a specific conformation in the crystalline state.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| a (Å) | 20.260 (4) |

| b (Å) | 5.9380 (12) |

| c (Å) | 5.3770 (11) |

| V (ų) | 646.9 (2) |

| Z | 2 |

| Dihedral Angle (rings) | 40.10 (13)° |

| Intramolecular H-bond | C-H···O |

| Data sourced from researchgate.netugr.eschemball.com. |

Conformational Analysis using Advanced Spectroscopic and Computational Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, a combination of computational and spectroscopic methods is necessary to understand its dynamic conformational behavior in different environments.

Density Functional Theory (DFT) for Ground State Conformations

Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and preferred conformations of this compound. While detailed results from these studies are not widely available in the public domain, it is reported that DFT calculations have been performed to complement experimental findings. Such calculations would typically involve geometry optimization to find the lowest energy (ground state) conformation of the molecule. The results of these calculations are expected to be in good agreement with the geometry observed in the crystal structure, confirming the stability of the twisted conformation.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

To date, there is a lack of published research detailing the use of Molecular Dynamics (MD) simulations to explore the conformational landscape of this compound. MD simulations would be a powerful tool to map the potential energy surface of the molecule, identifying various low-energy conformers and the energy barriers between them. This would provide valuable insights into the flexibility of the molecule and the accessible range of dihedral angles between the phenyl rings in a dynamic system.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Indicators

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a sensitive probe of molecular structure and conformation. For this compound, characteristic vibrational modes can be correlated with its structural features.

General spectroscopic data indicates the presence of strong S=O stretching vibrations in the region of 1300–1150 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) are expected to appear in the ranges of 1520–1350 cm⁻¹. However, a detailed analysis correlating specific vibrational frequencies to the conformational state of the molecule has not been extensively reported. Such a study would be invaluable for identifying conformational markers.

Table 2: General FT-IR and Raman Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1300-1150 |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1300-1150 |

| Nitro (NO₂) | Asymmetric Stretch | ~1520-1350 |

| Nitro (NO₂) | Symmetric Stretch | ~1520-1350 |

| Aromatic C-H | Stretch | >3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide information about the chemical environment of the different nuclei.

Intermolecular Interactions and Supramolecular Assembly in this compound Systems

As established by X-ray diffraction, the dominant intramolecular interaction is the C-H···O hydrogen bond. In the crystal lattice, the packing of the molecules is influenced by a combination of van der Waals forces and potentially weak intermolecular interactions. A detailed analysis of the crystal packing could reveal the presence of other subtle interactions, such as π-π stacking between the aromatic rings of adjacent molecules or C-H···π interactions. However, a comprehensive study on the supramolecular assembly of this compound, for instance, through Hirshfeld surface analysis, has not been reported in the available literature. Such an analysis would provide quantitative insights into the nature and relative importance of the various intermolecular contacts that drive the formation of the crystal structure.

Polymorphism and Solid-State Structural Variability Studies

Detailed structural analysis of this compound has been accomplished through single-crystal X-ray diffraction studies. To date, research has characterized a single crystalline form of the compound, with no evidence of polymorphism reported in the scientific literature. psu.edu The compound crystallizes in the orthorhombic system with the space group Pmn2₁, a non-centrosymmetric space group. iucr.org

The asymmetric unit of the crystal structure contains one-half of the this compound molecule. iucr.org A crystallographic mirror plane passes through the sulfonyl group, relating the two halves of the molecule. This results in a molecule with internal symmetry in the crystalline state. The two nitrophenyl rings are not coplanar; a significant dihedral angle of 40.10 (13)° exists between the planes of the two symmetry-related benzene rings. psu.edu This twisted conformation is a key feature of its solid-state structure.

The fundamental crystallographic parameters for this compound determined at a temperature of 294 K are summarized in the table below.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₈N₂O₆S | |

| Molecular Weight | 308.27 | |

| Crystal System | Orthorhombic | |

| Space Group | Pmn2₁ | |

| a (Å) | 20.260 (4) | |

| b (Å) | 5.9380 (12) | |

| c (Å) | 5.3770 (11) | |

| Volume (ų) | 646.9 (2) |

Hydrogen Bonding Networks and Aromatic Interactions

The molecular conformation of this compound is significantly stabilized by an intramolecular hydrogen bond. psu.edu This interaction occurs between a carbon atom of one of the aromatic rings and an oxygen atom of the sulfonyl group. Specifically, it is a C—H···O hydrogen bond.

This intramolecular hydrogen bond leads to the formation of a five-membered, non-planar ring. iucr.org This ring adopts an envelope conformation, with the sulfonyl oxygen atom (O1) displaced by -0.494 (3) Å from the plane formed by the other four atoms of the ring (S, C3, C4, H4A). iucr.org The geometric details of this intramolecular hydrogen bond are provided in the table below.

Table 2: Intramolecular Hydrogen Bond Geometry in this compound

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Reference |

|---|

Current crystallographic reports on this compound focus on this intramolecular interaction. psu.eduiucr.orgiucr.org There is no discussion in the primary literature of significant intermolecular hydrogen bonds or specific aromatic interactions, such as π-π stacking, contributing to the crystal packing. The solid-state structure is therefore primarily described by its molecular conformation and the intramolecular hydrogen bond that stabilizes it.

Theoretical and Computational Investigations of Bis 3 Nitrophenyl Sulfone

Electronic Structure Calculations of Bis(3-nitrophenyl)sulfone

The electronic structure is fundamental to a molecule's chemical behavior. Calculations based on Density Functional Theory (DFT) are commonly used to explore the electronic landscape of organic molecules, providing detailed information about orbital energies, charge distributions, and bonding interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of electron-withdrawing nitro groups and the sulfone group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be distributed over the phenyl rings.

Theoretical calculations, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide precise energy values for the HOMO, LUMO, and the resulting energy gap. irjweb.com These values are instrumental in predicting how this compound will interact with other molecules.

Table 1: Illustrative Frontier Molecular Orbital Data for a Dinitrophenyl Sulfone Derivative

| Parameter | Energy (eV) |

| EHOMO | -8.5 |

| ELUMO | -3.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This table is illustrative and shows typical values that might be obtained from a DFT calculation for a molecule similar to this compound. Specific values for the target compound require dedicated computational studies.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. semanticscholar.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. nih.gov

For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the nitro and sulfone groups, highlighting them as sites for electrophilic interaction. The hydrogen atoms on the phenyl rings would likely exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital.

This analysis can reveal the stability of the molecule arising from these interactions. For this compound, NBO analysis would quantify the delocalization of electron density between the phenyl rings and the sulfone and nitro groups, providing insight into the electronic communication within the molecule.

Spectroscopic Property Predictions via Computational Methods

Computational methods can predict various spectroscopic properties, such as vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. nih.gov

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability). nih.gov For this compound, these calculations would help in understanding its color and how it interacts with light. The predicted spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. This involves identifying the reactants, products, and any intermediates and transition states along the reaction pathway. By calculating the potential energy surface, chemists can determine the most likely path a reaction will follow and the energy barriers (activation energies) that must be overcome.

For transformations involving this compound, such as its reduction to form 3,3'-diaminodiphenyl sulfone, reaction pathway modeling could elucidate the detailed mechanism. nih.gov This would involve locating the transition state structures for each step of the reaction and calculating their energies. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions to improve yields and selectivity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new, untested compounds.

For analogues of this compound, a QSAR study would involve a series of structurally similar molecules with known activities (e.g., as enzyme inhibitors or receptor ligands). Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and hydrophobic properties. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity.

Such models can then be used to predict the activity of new this compound analogues, helping to prioritize which compounds to synthesize and test, thereby saving time and resources.

Solvent Effects on this compound Reactivity and Conformation

The influence of solvents on the reactivity and three-dimensional structure (conformation) of a molecule is a cornerstone of physical organic chemistry. For a polar molecule like this compound, which contains a sulfone group (SO₂) and two nitro groups (NO₂), solvent effects are expected to be significant. However, specific computational studies detailing these effects for this compound are not readily found in the current body of scientific literature.

Theoretically, the conformation of this compound in solution would be a balance of intramolecular forces and intermolecular interactions with solvent molecules. The solid-state crystal structure of the compound shows a specific conformation, with the dihedral angle between the two nitrophenyl rings being approximately 139.9°. In solution, this conformation is expected to change based on the polarity and hydrogen-bonding capabilities of the solvent.

Expected Solvent Influences on Conformation:

Polar Solvents: In polar solvents such as water, dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724), the polar sulfone and nitro groups would be stabilized through dipole-dipole interactions. This solvation could lead to a more extended or open conformation compared to the gas phase or nonpolar solvents, as the solvent molecules would surround and stabilize the polar regions of the molecule.

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or toluene, intramolecular forces would likely dominate. The molecule might adopt a more compact conformation to minimize the exposure of its polar groups to the nonpolar environment.

Expected Solvent Influences on Reactivity:

The reactivity of this compound, for instance, in nucleophilic aromatic substitution reactions, would also be heavily dependent on the solvent. Solvents can influence the stability of the reactants, transition states, and products.

Reaction Rate: A polar aprotic solvent would typically accelerate reactions involving charged nucleophiles by solvating the counter-ion and leaving the nucleophile more reactive.

Reaction Pathway: The choice of solvent could potentially influence the regioselectivity of a reaction by preferentially solvating certain parts of the molecule.

A comprehensive theoretical investigation would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), using various solvent models (e.g., Polarizable Continuum Models) to predict the geometry, energy, and reactivity of this compound in different solvent environments. The table below conceptualizes the type of data such a study would generate.

| Solvent (Dielectric Constant, ε) | Predicted Dihedral Angle (°) | Calculated Dipole Moment (Debye) | Relative Solvation Free Energy (kcal/mol) |

| Gas Phase (ε = 1) | Data not available | Data not available | Data not available |

| Hexane (ε = 1.9) | Data not available | Data not available | Data not available |

| Dichloromethane (ε = 8.9) | Data not available | Data not available | Data not available |

| Acetonitrile (ε = 37.5) | Data not available | Data not available | Data not available |

| Water (ε = 80.1) | Data not available | Data not available | Data not available |

| Note: This table is illustrative of the data that would be produced from a dedicated computational study, which is currently not available in the literature for this compound. |

Molecular Docking and Interaction Studies with Biological Macromolecules (focused on theoretical binding, not dosage)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Despite the utility of this method, there are no specific molecular docking studies for this compound reported in the scientific literature. Such studies would be valuable in identifying potential biological targets and understanding the molecular basis for any observed biological activity.

A hypothetical molecular docking study of this compound would involve:

Selection of a Biological Target: A protein would be chosen based on a therapeutic hypothesis. For instance, given the presence of sulfone and nitro groups found in various bioactive compounds, targets could include enzymes like cyclooxygenases, kinases, or transferases.

Computational Simulation: The three-dimensional structure of this compound would be computationally placed into the binding site of the target protein. Docking algorithms would then explore various binding poses, scoring them based on factors like intermolecular energies, shape complementarity, and electrostatic interactions.

Analysis of Interactions: The most favorable binding poses would be analyzed to identify key interactions, such as hydrogen bonds, van der Waals contacts, and pi-stacking interactions between the ligand and the amino acid residues of the protein.

The results of such a study would provide theoretical insights into the binding affinity and mode of interaction. The table below illustrates the kind of detailed findings a molecular docking simulation would aim to provide.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Target 1 (e.g., Kinase) | Data not available | Data not available | Data not available |

| Hypothetical Target 2 (e.g., Transferase) | Data not available | Data not available | Data not available |

| Hypothetical Target 3 (e.g., Receptor) | Data not available | Data not available | Data not available |

| Note: This table represents the type of data that would be generated from molecular docking research. No such studies have been published specifically for this compound. |

Without experimental or dedicated computational data, any discussion of the interaction of this compound with biological macromolecules remains purely speculative. Future research in this area would be necessary to elucidate its potential biological roles and mechanisms of action at a molecular level.

Derivatization and Functionalization Strategies for Bis 3 Nitrophenyl Sulfone

Modifications at the Aromatic Ring Systems

The functionalization of the phenyl rings is the most common strategy for creating derivatives of bis(3-nitrophenyl)sulfone. The presence of the nitro and sulfonyl groups deactivates the rings towards electrophilic attack but activates them for nucleophilic substitution. Furthermore, the nitro groups themselves are valuable functional handles for a variety of transformations.

Electrophilic aromatic substitution (EAS) on the this compound core is challenging due to the strong deactivating effects of both the sulfonyl group (-SO₂-) and the two nitro groups (-NO₂). Both substituents are meta-directing. Consequently, any potential electrophilic attack would be directed to the positions meta to both the nitro and sulfonyl groups, which are the C5 and C5' positions.

However, the cumulative deactivation makes the aromatic rings extremely electron-poor, requiring harsh reaction conditions for any substitution to occur. For instance, further nitration or sulfonation would necessitate forcing conditions, likely leading to low yields and potential side reactions.

While specific EAS data on this compound is scarce in the literature, analogous reactions on similar structures provide insight. For example, the nitration of bis(4-chlorophenyl)sulfone to yield bis(4-chloro-3-nitrophenyl)sulfone is achieved using a mixture of nitric and sulfuric acids at elevated temperatures (95-100 °C). google.com This demonstrates that electrophilic substitution is possible on deactivated diaryl sulfone systems, albeit requiring vigorous conditions.

The electron-deficient nature of the aromatic rings in this compound makes them susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. wikipedia.orgmasterorganicchemistry.com The nitro and sulfonyl groups strongly activate the ortho and para positions relative to their location for nucleophilic attack.

For this strategy to be effective, a precursor with a leaving group, such as a halogen, is required. A key example is Bis(4-fluoro-3-nitrophenyl)sulfone, an analogue where fluorine atoms are positioned ortho to the sulfonyl group and para to the nitro group. This positioning makes the fluorine atoms excellent leaving groups for SNAr reactions. tcichemicals.compharmaffiliates.com Various nucleophiles can displace the fluoride (B91410) ions to form a wide array of derivatives.

| Nucleophile | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|

| Oxygen Nucleophile (alkoxide) | Sodium methoxide (B1231860) (NaOMe) | Methoxy Ether (-OCH₃) | nih.gov |

| Oxygen Nucleophile (phenoxide) | Phenol / K₂CO₃ | Phenoxy Ether (-OPh) | beilstein-journals.orgresearchgate.net |

| Sulfur Nucleophile (thiolate) | Sodium thiomethoxide (NaSMe) | Thioether (-SMe) | nih.gov |

| Nitrogen Nucleophile (amine) | Aniline | Secondary Amine (-NHPh) | beilstein-journals.orgresearchgate.net |

| Nitrogen Nucleophile (azide) | Sodium azide (B81097) (NaN₃) | Azide (-N₃) | nih.gov |

This substitution pathway is a powerful method for introducing diverse functionalities onto the diaryl sulfone scaffold.

One of the most significant and widely utilized transformations of this compound is the reduction of its two nitro groups to form bis(3-aminophenyl)sulfone, also known as 3,3'-diaminodiphenyl sulfone (3,3'-DDS). nih.gov This diamine is a crucial monomer in the synthesis of high-performance polymers like polysulfonamides and other specialty plastics. showa-america.comgoogle.com The conversion of the strongly electron-withdrawing nitro groups into electron-donating amino groups fundamentally alters the chemical properties of the aromatic rings, making them more susceptible to electrophilic substitution.

The reduction can be accomplished through several methods, including catalytic hydrogenation and chemical reduction with metals in acidic media.

| Method | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Nickel, Na₂CO₃ (promoter) | Lower alcohols (e.g., isopropanol) | 1.8–8.5 MPa H₂, 25–100 °C | High | google.com |

| Catalytic Hydrogenation | Pt/C | - | - | 98% | google.com |

| Chemical Reduction | Iron powder, HCl | Water, Sulfolane | 80–100 °C, 2–6 hours | >77% | google.com |

| Chemical Reduction | Iron powder, NH₄Cl | Water, DMSO | ~50 °C | 93% | chemicalbook.com |

Once formed, the amino groups of 3,3'-DDS can undergo further transformations. Besides polymerization, they can be acylated, alkylated, or used in diazotization reactions to introduce a wider range of functional groups.

Creating carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. scielo.brrsc.org To apply this chemistry to the this compound scaffold, a halogenated derivative is typically required. Direct halogenation via electrophilic aromatic substitution is difficult due to the deactivated rings.

A more practical approach involves the transformation of the amino groups in bis(3-aminophenyl)sulfone via the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com This sequence involves:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt (-N₂⁺Cl⁻).

Substitution: The diazonium group is then displaced by a halogen using a copper(I) salt catalyst (e.g., CuCl, CuBr). nih.govorganic-chemistry.org

This process allows for the regioselective introduction of chlorine or bromine onto the aromatic rings at the C3 and C3' positions. The resulting dihalogenated diaryl sulfone can then serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form new C-C bonds.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form new C-N bonds.

Sonogashira Coupling: Reaction with a terminal alkyne to form new C-C triple bonds.

This multi-step strategy enables the synthesis of complex, highly functionalized diaryl sulfone derivatives that are not accessible through other routes.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for constructing cyclic systems. mdpi.com However, this class of reactions is not a common strategy for the derivatization of this compound. The aromatic rings are highly electron-deficient, which makes them poor dienes in a standard [4+2] cycloaddition. While their electron-poor nature could theoretically allow them to act as dienophiles, there is little evidence in the literature of this reactivity for this specific scaffold. Coordination of the arene to a transition metal can activate it towards cycloaddition, but this is a specialized area and not widely applied to this compound. nih.gov

The sulfonyl group (-SO₂-) is known for its high chemical stability and is generally unreactive. Transformations of the sulfone bridge in diaryl sulfones are rare and require potent reagents.

Reductive Desulfonylation: One of the few known transformations is the complete removal of the sulfonyl group. This can be achieved under strong reducing conditions. Reagents such as sodium amalgam or samarium(II) iodide (SmI₂) are known to cleave the carbon-sulfur bond, ultimately replacing the sulfonyl group with hydrogen atoms. wikipedia.orgacs.org This process, however, results in the destruction of the diaryl sulfone backbone.

Reduction to Sulfide (B99878): The sulfone can be reduced to the corresponding sulfide (-S-). This transformation typically requires strong reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at elevated temperatures. acs.org The applicability of these harsh conditions to this compound would be limited by the potential for simultaneous reduction of the nitro groups.

Synthesis and Characterization of this compound Analogues and Hybrid Compounds

The primary route for the derivatization of this compound involves the chemical transformation of its nitro functional groups. The electron-withdrawing nature of the sulfone and nitro groups deactivates the aromatic rings towards electrophilic substitution, making the reduction of the nitro groups the most facile and widely utilized strategy for functionalization.

A key analogue synthesized from this compound is 3,3'-diaminodiphenyl sulfone (3,3'-DDS) . This transformation is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. Other reducing agents like iron in acidic media or tin(II) chloride can also be employed. The resulting diamine is a crucial monomer in the synthesis of high-performance polymers.

The synthesis of 3,3'-diaminodiphenyl sulfone can be represented by the following reaction scheme:

Scheme 1: Reduction of this compound to 3,3'-Diaminodiphenyl Sulfone

Characterization of this compound and its Amino Analogue

The structural integrity and purity of this compound and its derivatives are confirmed using various analytical techniques. X-ray crystallography has been instrumental in elucidating the three-dimensional structure of this compound, revealing the dihedral angle between the two phenyl rings and the bond lengths and angles within the molecule. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely used to characterize these compounds.

| Compound | Molecular Formula | Melting Point (°C) | Key FTIR Peaks (cm⁻¹) |

| This compound | C₁₂H₈N₂O₆S | 194-196 | ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1300 & ~1150 (SO₂ stretch) |

| 3,3'-Diaminodiphenyl sulfone | C₁₂H₁₂N₂O₂S | 168-171 | ~3400 & ~3300 (N-H stretch), ~1620 (N-H bend), ~1300 & ~1150 (SO₂ stretch) |

Interactive Data Table: Properties of this compound and 3,3'-Diaminodiphenyl sulfone (Users can sort and filter the data)

Hybrid Compounds: High-Performance Polymers

The true potential of this compound is realized through its conversion to 3,3'-diaminodiphenyl sulfone, which serves as a monomer for the synthesis of advanced polymers such as polyamides and polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polyamides: Aromatic polyamides, or aramids, are synthesized by the polycondensation of 3,3'-diaminodiphenyl sulfone with aromatic diacid chlorides, such as isophthaloyl chloride or terephthaloyl chloride. The resulting polymers possess a rigid backbone containing amide linkages and sulfone groups, which contribute to their high glass transition temperatures and thermal stability.

Polyimides: Polyimides are prepared in a two-step process. First, 3,3'-diaminodiphenyl sulfone is reacted with an aromatic dianhydride, for instance, pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form a soluble poly(amic acid) precursor. This precursor is then thermally or chemically cyclized to the final polyimide. The incorporation of the sulfone group often enhances the solubility and processability of the resulting polyimide without significantly compromising its thermal properties.

| Polymer Type | Comonomers | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) | Tensile Strength (MPa) |

| Polyamide | 3,3'-DDS + Isophthaloyl chloride | 250 - 280 | > 450 | 90 - 110 |

| Polyamide | 3,3'-DDS + Terephthaloyl chloride | 280 - 320 | > 480 | 100 - 120 |

| Polyimide | 3,3'-DDS + PMDA | 300 - 350 | > 500 | 110 - 130 |

| Polyimide | 3,3'-DDS + 6FDA | 270 - 311 | > 500 | 100 - 125 |

Interactive Data Table: Properties of Polymers Derived from 3,3'-Diaminodiphenyl Sulfone (Users can sort and filter the data)

Structure-Reactivity and Structure-Function Relationships in Functionalized this compound Derivatives

The relationship between the molecular structure of this compound derivatives and their resulting properties is a critical aspect of their design and application.

Structure-Reactivity:

The reactivity of the this compound core is dominated by the strong electron-withdrawing effects of both the sulfone (-SO₂) and nitro (-NO₂) groups. These groups deactivate the aromatic rings towards electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions). Any substitution would be directed to the meta-position relative to both groups (positions 2, 4, and 6). However, the deactivation is so significant that such reactions require harsh conditions and are often not synthetically viable.

Conversely, the electron deficiency of the aromatic rings makes them susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. For instance, in analogues like bis(4-fluoro-3-nitrophenyl) sulfone, the fluorine atoms can be displaced by nucleophiles.

The primary mode of reactivity, as discussed, is the reduction of the nitro groups. The presence of the sulfone group does not significantly hinder this transformation and may, in some cases, influence the reduction potential.

Structure-Function Relationships in Polymeric Derivatives:

The properties of the high-performance polymers derived from 3,3'-diaminodiphenyl sulfone are directly linked to their molecular architecture.

Thermal Stability: The high thermal stability of these polymers is a direct consequence of the aromatic backbone and the strong covalent bonds within the sulfone, amide, and imide functionalities. The sulfone group, in particular, is thermally very stable and contributes to the high decomposition temperatures observed.

Mechanical Properties: The rigidity of the phenyl rings and the sulfone linkage, combined with the strong intermolecular forces (hydrogen bonding in polyamides and dipole-dipole interactions in polyimides), results in high tensile strength and modulus. The meta-catenation introduced by the 3,3'-linkage in the diamine monomer imparts a degree of flexibility compared to the more rigid para-isomers, which can lead to improved processability and toughness.

Solubility and Processability: Wholly aromatic polymers are often difficult to process due to their poor solubility and high melting points. The introduction of the sulfone group and the meta-linkages from 3,3'-DDS can disrupt chain packing and increase the free volume, thereby improving solubility in organic solvents. This allows for solution-casting of films and fibers. The use of flexible dianhydrides (like 6FDA) in polyimides further enhances solubility.

Glass Transition Temperature (Tg): The Tg is a measure of the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The factors that contribute to high thermal stability, such as a rigid backbone and strong intermolecular forces, also lead to a high Tg. The structure of the comonomer used with 3,3'-DDS has a significant impact on the final Tg of the polymer. For example, the more linear and rigid terephthaloyl chloride leads to a higher Tg in polyamides compared to the kinked isophthaloyl chloride.

Advanced Applications and Functional Roles of Bis 3 Nitrophenyl Sulfone and Its Derivatives

Applications in High-Performance Polymer Science and Engineering

The utility of aromatic sulfone polymers in creating robust materials is widely recognized. These polymers are known for their high thermal stability, mechanical strength, and chemical resistance. However, the specific contributions of Bis(3-nitrophenyl)sulfone to this field are not well-documented in publicly available research.

This compound, also known as bis(m-nitrophenyl) sulfone, can theoretically serve as a monomer in the synthesis of poly(arylene ether sulfone)s. The nitro groups on the aromatic rings can be activated for nucleophilic aromatic substitution by phenoxides. One study detailed the synthesis of a polyethersulfone through the interfacial polycondensation of bis(m-nitrophenyl) sulfone with bisphenol-A. This reaction proceeds via a nucleophilic aromatic substitution mechanism where the nitro group is displaced. The resulting polymer's properties, however, were not extensively detailed in comparison to polymers derived from more common halogenated sulfone monomers. There is a lack of comprehensive studies detailing the synthesis and characterization of a range of homopolymers and copolymers derived from this compound with various bisphenols.

The incorporation of polysulfones into polymer blends and composites is a common strategy to enhance the properties of other polymers, such as improving thermal stability and mechanical strength. Research on polyphenylene sulfone (PPSU) blends has shown that single-phase structures can be achieved, leading to materials with high heat resistance and stable mechanical properties. Similarly, composite materials based on polyphenylene sulfone, for instance with talc and polycarbonate, have been developed for applications like 3D printing, demonstrating enhanced impact strength and modulus of elasticity.

However, the scientific literature does not provide specific examples or data on polymer blends or composites that explicitly utilize poly(sulfone)s synthesized from this compound. The existing research focuses on commercially available polysulfones, and the influence of the specific isomeric structure and nitro-substitution of polymers derived from this compound on the properties of blends and composites remains an uninvestigated area.

Polysulfone-based membranes are extensively used in gas separation and filtration applications due to their good thermal and chemical stability, as well as their mechanical robustness. The performance of these membranes, particularly for gas separation, is a subject of ongoing research, with studies focusing on modifying the polymer structure to improve permeability and selectivity. For instance, the chemical structure of polyphenylsulfone (PPSU)-based copolymers has been shown to significantly affect their gas permeation and separation properties.

Despite the broad interest in polysulfone membranes, there is no specific research detailing the fabrication or performance of membranes made from polymers derived directly from this compound. The potential impact of the 3-nitro substitution pattern on membrane morphology, free volume, and ultimately its separation and filtration characteristics has not been reported.

Roles in Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the tunable electronic and optical properties of organic molecules for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. While some sulfone-containing compounds have been investigated for these purposes, this compound itself has not been a focus of such research.

The charge transport properties of organic materials are fundamental to their performance in electronic devices. Research in this area is active, with studies on various classes of organic semiconductors. However, there is no available data on the charge transport or semiconducting characteristics of this compound or its simple derivatives. The molecule's structure does not inherently suggest it would possess the extended π-conjugation typically associated with high-mobility organic semiconductors.

The luminescence and photophysical properties of organic compounds are crucial for their use in applications like OLEDs. Some complex sulfone-containing molecules have been investigated as emitters, particularly in the context of thermally activated delayed fluorescence (TADF). These studies, however, focus on large, specifically designed molecules where the sulfone group is just one component of a larger electronic system. There is a lack of published research on the intrinsic luminescence or detailed photophysical properties of this compound itself. Its potential as a building block for luminescent materials remains unexplored.

Dielectric Properties in Electronic Applications

The characterization of dielectric properties is fundamental to understanding a material's potential in electronic applications, such as in capacitors, insulators, and high-frequency devices. However, a review of the current scientific literature indicates a notable lack of specific research focused on the dielectric properties of this compound. While studies have been conducted on the dielectric and impedance spectroscopic properties of other organic crystalline materials, such as (3-Nitrophenol)-2,4,6-triamino-1,3,5-triazine, similar dedicated investigations for this compound are not prominently reported researchgate.net. The presence of polar nitro groups (-NO2) and the sulfone group (-SO2-) in the molecular structure of this compound suggests that it would exhibit a significant dipole moment, a key factor influencing dielectric behavior. Generally, materials with high dielectric constants are valuable for energy storage applications. The response of such materials to varying frequencies and temperatures provides insight into charge transportation and polarization mechanisms within the crystal lattice researchgate.net. Without experimental data, the dielectric constant, dielectric loss, and other related parameters for this compound remain speculative. Future research in this area would be necessary to quantify its potential for use in electronic components.

Catalytic Applications and Ligand Design

Currently, there is no significant body of research demonstrating the use of this compound directly as a catalyst or as a primary component in ligand design for catalytic processes. Its primary role in chemical synthesis appears to be that of a precursor or a monomer. For instance, in the synthesis of polyether sulfones, this compound acts as a monomer that undergoes polymerization in the presence of a phase transfer catalyst, rather than acting as the catalyst itself researchgate.net. The molecular architecture, while containing potential coordination sites (oxygen atoms of the nitro and sulfone groups), has not been extensively explored for the development of ligands for metal-catalyzed reactions. The electron-withdrawing nature of the nitrophenyl groups might influence the electron density on the sulfone bridge, but its utility in tuning the electronic properties of a catalytic metal center has not been reported.

Sensing Applications (e.g., Chemosensors, Biosensors, Environmental Sensors)

The application of this compound in the field of chemical or biological sensing is not well-documented in the available scientific literature. The development of sensors often relies on molecules that exhibit a measurable change in properties (e.g., fluorescence, color, or electrochemical signal) upon interaction with a specific analyte. While the nitroaromatic structure is a component in some sensing probes, this compound itself has not been identified as an active sensing agent. Research into related derivatives, such as bis(3-(4-nitrophenyl)acrylamide) compounds, has focused on their antioxidant and antimicrobial properties rather than sensing capabilities niscpr.res.in. Therefore, the potential for this compound to be used in chemosensors, biosensors, or environmental sensors remains an unexplored area of research.

Explorations in Niche Chemical Transformations or Reagents

The primary and most well-established role of this compound in chemical transformations is as a key intermediate. Its structure is leveraged for the synthesis of other valuable compounds, particularly diamine monomers used in polymer chemistry.

The most notable transformation is its use as a precursor for 3,3'-diaminodiphenyl sulfone. This conversion is a critical step, as the resulting diamine is a monomer for high-performance polymers nih.govresearchgate.net. Another significant application is its role as a monomer in nucleophilic aromatic substitution reactions to form polyether sulfones researchgate.net. In this process, the nitro groups are displaced by nucleophiles, such as the phenoxide from bisphenol-A, to create the ether linkages that form the polymer backbone researchgate.net.

Additionally, related sulfone compounds, such as Bis(4-fluoro-3-nitrophenyl) sulfone, are utilized as homobifunctional cross-linkers in bioconjugation, suggesting a potential application for this compound derivatives in creating stable linkages between biomolecules vectorlabs.comtcichemicals.com.

| Transformation | Reactant(s) | Product | Significance |

|---|---|---|---|

| Reduction of Nitro Groups | This compound, Reducing Agent (e.g., H2/catalyst) | 3,3'-Diaminodiphenyl sulfone | Synthesis of a key monomer for high-performance polymers nih.govresearchgate.net. |

| Nucleophilic Aromatic Substitution Polymerization | This compound, Bisphenol-A | Polyether sulfone | Formation of advanced engineering thermoplastics researchgate.net. |

Material Science Applications beyond Polymers (e.g., frameworks, crystals)

Beyond its role as a polymer precursor, this compound is of interest in material science for its specific crystalline structure. X-ray crystallography studies have provided detailed insights into its solid-state conformation, which is crucial for applications in crystal engineering and the design of functional molecular materials nih.govresearchgate.net.

The crystal structure of this compound has been determined to be orthorhombic nih.govresearchgate.net. The molecule possesses a distinct V-shape, with a significant dihedral angle between the two nitrophenyl rings. This non-planar conformation is a key structural feature. The asymmetric unit of the crystal contains one-half of the molecule, indicating molecular symmetry within the crystal lattice nih.govresearchgate.net. Intramolecular hydrogen bonds have also been observed, which contribute to the stability of the molecular conformation nih.govresearchgate.net. Understanding these crystallographic parameters is essential for predicting and controlling the packing of molecules in the solid state, which in turn influences the macroscopic properties of the material.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C12H8N2O6S | nih.gov |

| Molecular Weight | 308.27 g/mol | nih.gov |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | Pmn21 | researchgate.net |

| Unit Cell Dimensions | a = 20.260 (4) Å | nih.govresearchgate.net |

| b = 5.9380 (12) Å | nih.govresearchgate.net | |

| c = 5.3770 (11) Å | nih.govresearchgate.net | |

| Unit Cell Volume (V) | 646.9 (2) ų | nih.govresearchgate.net |

| Dihedral Angle between Benzene (B151609) Rings | 40.10 (13)° | nih.gov |

| Calculated Density (Dx) | 1.583 Mg m⁻³ | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques in Bis 3 Nitrophenyl Sulfone Research

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR, Diffusion-Ordered Spectroscopy) for Detailed Structural and Dynamic Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for the unambiguous structural elucidation and the study of the dynamic behavior of Bis(3-nitrophenyl)sulfone. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced methods offer deeper insights.

Two-Dimensional (2D) NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within the this compound molecule. wikipedia.orgyoutube.comresearchgate.net

COSY spectra would reveal the correlation between vicinal protons, in this case, the protons on the phenyl rings, helping to confirm their relative positions.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the phenyl rings to its attached proton.

HMBC spectra provide information about longer-range couplings (typically 2-3 bonds), which is crucial for identifying the connectivity between the sulfonyl group and the nitrophenyl rings, as well as the quaternary carbons.

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

Table 1: Predicted 2D NMR Correlations for this compound